molecular formula C11H12ClNO B2849477 N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide CAS No. 1568209-38-0

N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide

Cat. No.: B2849477
CAS No.: 1568209-38-0
M. Wt: 209.67
InChI Key: NNYJZXPARSFSKE-MRVPVSSYSA-N
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Description

“N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide” is a chemical compound with the molecular formula C15H22ClN3O2 . It has an average mass of 311.807 Da and a monoisotopic mass of 311.140045 Da . It is also known as N-[(1R)-1-(4-Chlorophenyl)ethyl]glycyl-N-ethyl-L-alaninamide .


Synthesis Analysis

The compound was synthesized by electrophilic cyanation of commercially available ®-4-chloro-α-methylbenzylamine with cyanogen bromide in diethyl ether . It was isolated as a yellow oil in 84% yield . The synthesis was characterized by 1H and 13C {1H] NMR, IR, HRMS, and specific rotation measurements .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C15H22ClN3O2 . It has 2 defined stereocentres .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the electrophilic cyanation of amines . Cyanogen bromide (BrCN) is commonly employed as the electrophilic cyanide source .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula C15H22ClN3O2, average mass 311.807 Da, and monoisotopic mass 311.140045 Da . It was isolated as a yellow oil in the synthesis process .

Scientific Research Applications

Structural and Computational Analysis

One study delves into the crystal structure, FT-IR, FT-Raman, 1H NMR, and computational study of a thioamide derivative closely related to the specified compound. This research illustrates the compound's molecular structure determined by X-ray diffraction and analyzes its vibrational frequencies, showcasing its application in understanding molecular dynamics and structure-property relationships (Prasanth et al., 2015).

Anticonvulsant Properties

Research on anticonvulsant enaminones demonstrates the therapeutic potential of compounds with a similar structure in medical science. The study explores the crystal structures of three anticonvulsant enaminones, providing insights into their molecular interactions, which could be pivotal for designing new therapeutic agents (Kubicki et al., 2000).

Heterocyclic Chemistry

Another study presents the reaction of enamino nitriles with semicarbazide to produce heterocondensed pyrimidines, further processed to yield triazolo[1,5-c]pyrimidines. This research highlights the compound's role in synthesizing complex heterocyclic structures, crucial for pharmaceutical development (Wamhoff et al., 1993).

Pharmacological Applications

Enaminones, similar in structure to the specified compound, have been identified for their therapeutic potential across various medical conditions, including epilepsy. This research underscores the development of novel brain transport mechanisms and a regression model for synthetic direction, paving the way for future pharmacological innovations (Eddington et al., 2000).

Synthetic Chemistry

The synthesis and characterization of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a compound sharing functional groups with the query, exemplify its application in synthetic chemistry. This includes investigations into its crystalline structure and bonding interactions, which are essential for developing new materials and chemical entities (Johnson et al., 2006).

Catalysis

Research on iron/zinc-co-catalyzed directed arylation and alkenylation of C(sp3)–H bonds with organoborates demonstrates the utility of similar compounds in catalytic processes, contributing to the advancement of organic synthesis methodologies (Ilies et al., 2017).

Properties

IUPAC Name

N-[(1R)-1-(4-chlorophenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-3-11(14)13-8(2)9-4-6-10(12)7-5-9/h3-8H,1H2,2H3,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYJZXPARSFSKE-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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